Olgotrelvir

SARS-CoV-2 Mpro inhibitor Cathepsin L inhibitor

Olgotrelvir (STI-1558) is a next-generation, standalone oral prodrug that offers decisive procurement advantages: (1) Dual inhibition of viral Mpro and host cathepsin L, blocking replication and cell entry in one molecule; (2) No CYP3A4 booster (e.g., ritonavir) required, eliminating drug-drug interaction risks and simplifying in vivo protocols; (3) Retained potency against nirmatrelvir-resistant E166 Mpro mutants, ensuring relevance for resistance research. Backed by Phase III data and a high-resolution co-crystal structure (PDB: 8UAC).

Molecular Formula C22H30N4O7S
Molecular Weight 494.6 g/mol
CAS No. 2763596-71-8
Cat. No. B15136762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlgotrelvir
CAS2763596-71-8
Molecular FormulaC22H30N4O7S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1
InChIKeyIICZZAVAIPTWCL-HBIMBUPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olgotrelvir (STI-1558) – Standalone Oral Dual Inhibitor of SARS-CoV-2 Mpro and Cathepsin L


Olgotrelvir (CAS: 2763596-71-8), also known as STI-1558, is a novel orally bioavailable prodrug under investigation for COVID-19. Its active form, AC1115, is a next-generation dual inhibitor that targets both the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL). This unique mechanism disrupts viral replication and host cell entry [1]. Olgotrelvir has completed Phase 3 clinical trials and is notable for its standalone administration without the need for a pharmacokinetic booster like ritonavir, a key differentiator from first-generation Mpro inhibitors [2].

Why SARS-CoV-2 Mpro Inhibitors Like Nirmatrelvir or Ensitrelvir Cannot Be Directly Substituted with Olgotrelvir


Direct substitution of Olgotrelvir with other SARS-CoV-2 Mpro inhibitors is not scientifically valid due to fundamental differences in mechanism, resistance profile, and clinical pharmacology. First-generation inhibitors like nirmatrelvir (Paxlovid) require co-administration with the CYP3A4 inhibitor ritonavir to achieve therapeutic plasma levels, introducing significant drug-drug interaction (DDI) risks and limiting use in polypharmacy patients [1]. In contrast, Olgotrelvir is designed as a standalone agent with enhanced oral bioavailability, eliminating the need for a booster [2]. Furthermore, clinical resistance to nirmatrelvir has emerged via E166 mutations in Mpro, which drastically reduce nirmatrelvir's potency [3]. Olgotrelvir's unique binding mode and dual targeting of both viral Mpro and host cathepsin L confer retained potency against these nirmatrelvir-resistant variants [4]. These quantitative and mechanistic distinctions directly impact patient outcomes, safety, and virological efficacy, making generic substitution a high-risk proposition for procurement and clinical trial design.

Quantitative Differentiation Evidence: Olgotrelvir (STI-1558) vs. Comparator Antivirals


Dual Target Inhibition: Potency Against Both SARS-CoV-2 Mpro and Human Cathepsin L

Olgotrelvir's active form, AC1115, uniquely demonstrates high-affinity dual inhibition of both SARS-CoV-2 Mpro and human cathepsin L (CTSL), a mechanism not shared by first-generation Mpro inhibitors like nirmatrelvir or ensitrelvir. For Mpro (wild-type WA-1 strain), AC1115 exhibits an IC50 of 2.44 nM [1]. For the Omicron variant Mpro, its IC50 is 14.27 nM [1]. Critically, AC1115 also potently inhibits human CTSL with an IC50 of 0.06 nM, which is >40-fold selective over other human cysteine cathepsins . In contrast, the comparator nirmatrelvir shows no inhibition of human cathepsin L [2]. This dual blockade of viral entry (via CTSL) and replication (via Mpro) provides a virological advantage over single-target Mpro inhibitors.

SARS-CoV-2 Mpro inhibitor Cathepsin L inhibitor

Retained Potency Against Nirmatrelvir-Resistant SARS-CoV-2 Mpro Mutants

A major clinical and research concern with first-generation Mpro inhibitors like nirmatrelvir is the emergence of resistance mutations, particularly E166A/V, which can reduce nirmatrelvir's potency by >100-fold [1]. In contrast, Olgotrelvir demonstrates potent antiviral activity against these same nirmatrelvir-resistant Mpro E166 mutants [2]. This retained potency is attributed to its distinct binding interactions with the Mpro active site, which are less reliant on critical E166 contacts, as confirmed by co-crystal structures showing a covalent linkage with the conserved catalytic C145 residue [3]. While specific IC50 fold-change data for Olgotrelvir against the E166 mutant were not numerically detailed, the published qualitative assessment of 'potent activity' stands in stark contrast to the well-documented >100-fold loss of potency for nirmatrelvir against these same mutants.

Drug Resistance SARS-CoV-2 Mpro Nirmatrelvir

Standalone Oral Bioavailability: Superior Pharmacokinetics Without Ritonavir Boosting

A primary procurement advantage of Olgotrelvir is its oral bioavailability as a standalone agent, eliminating the need for co-administration with the CYP3A4 inhibitor ritonavir, which is mandatory for nirmatrelvir (as Paxlovid). This significantly reduces the risk of dangerous drug-drug interactions (DDIs) common in polypharmacy patients [1]. In preclinical models, a single oral dose of Olgotrelvir (12.5 mg/kg) in dogs achieved a Cmax of 18,800 ng/mL and an AUC0-inf of 90,900 ng·h/mL . In Phase 1 human studies, Olgotrelvir (as a standalone oral prodrug) demonstrated significant plasma exposure of its active form, AC1115, confirming its 'enhanced oral bioavailability in humans without ritonavir' [2]. This is a stark contrast to nirmatrelvir, which, when administered without ritonavir, shows suboptimal and inconsistent plasma exposure insufficient for robust antiviral effect.

Pharmacokinetics Bioavailability Drug-Drug Interactions

Phase 3 Clinical Efficacy: Accelerated Symptom Recovery vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 3 trial (NCT05716425) involving 1,212 non-hospitalized patients with mild-to-moderate COVID-19, Olgotrelvir (600 mg BID for 5 days) demonstrated a statistically significant acceleration in symptom recovery [1]. The median time to sustained symptom recovery was reduced from 264 hours in the placebo group to 205 hours in the Olgotrelvir group (Hazard Ratio = 1.29; 95% CI: 1.13 to 1.46; P<0.001) [1]. This represents an absolute reduction of 59 hours (2.5 days) in symptom duration. Furthermore, Olgotrelvir significantly reduced viral load. At day 4, the least squares mean change from baseline in viral RNA load was -2.20 log10 copies/mL in the Olgotrelvir group versus -1.40 log10 copies/mL in the placebo group (a 0.80 log10 copies/mL greater reduction) [1].

COVID-19 Antiviral Therapy Phase 3 Trial

Optimal Scientific and Pre-Clinical Applications for Olgotrelvir (STI-1558)


Investigating SARS-CoV-2 Replication and Entry Mechanisms via Dual Target Inhibition

Due to its validated dual inhibition of SARS-CoV-2 Mpro and human cathepsin L, Olgotrelvir (and its active form AC1115) is an essential tool for dissecting the interplay between viral replication and host cell entry. Unlike single-target comparators (e.g., nirmatrelvir for Mpro only, E64d for CTSL only), Olgotrelvir allows researchers to simultaneously block both pathways [1]. This enables unique experimental designs to quantify the relative contribution of each mechanism to overall viral fitness, viral spread, and the host cell response. Its application is supported by high-resolution co-crystal structures (PDB: 8UAC) detailing its binding modes to both targets [1].

Developing Antiviral Models with Nirmatrelvir-Resistant SARS-CoV-2 Variants

Given the well-documented emergence of E166 mutations that confer high-level resistance to nirmatrelvir (Paxlovid) [2], Olgotrelvir provides a critical research compound for laboratories studying drug resistance. Its demonstrated potent activity against nirmatrelvir-resistant Mpro E166 mutants makes it a valuable positive control or therapeutic candidate in virological assays designed to characterize resistance mechanisms, screen for secondary mutations, or evaluate the fitness cost of resistance [1]. This application fills a critical gap where first-generation Mpro inhibitors fail, ensuring continued progress in antiviral resistance research.

In Vivo Efficacy Studies in Rodent Models of COVID-19

For in vivo efficacy studies, Olgotrelvir is a preferred oral candidate due to its standalone bioavailability and established activity in the K18-hACE2 transgenic mouse model. At a dose of 1,000 mg/kg (BID, p.o.), Olgotrelvir significantly reduced lung viral load and prevented body weight loss and lung pathology [1]. The ability to administer it orally without a boosting agent simplifies experimental protocols and avoids confounding effects from secondary drugs like ritonavir, enabling cleaner PK/PD analyses and more direct correlations between plasma drug levels and antiviral effect [1].

Evaluating the Risk of Drug-Drug Interactions in Polypharmacy Research Models

As a standalone oral antiviral that does not inhibit or induce major CYP450 enzymes at therapeutic concentrations, Olgotrelvir is an ideal candidate for studies involving complex polypharmacy models [1]. This is a significant advantage over ritonavir-boosted therapies (e.g., nirmatrelvir/ritonavir), which have extensive DDI liabilities that often confound research outcomes or restrict study enrollment [3]. Researchers can use Olgotrelvir to model antiviral efficacy in settings mimicking patients with multiple comorbidities who are on concomitant medications, providing more clinically relevant and translatable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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